n-Nonylzinc bromide

描述

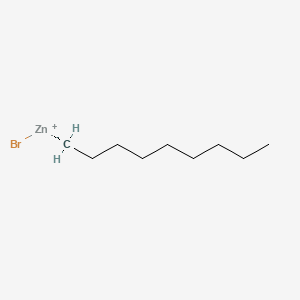

n-Nonylzinc bromide is an organozinc compound with the chemical formula C₉H₁₉ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

准备方法

n-Nonylzinc bromide can be synthesized through the reaction of nonyl bromide with zinc powder in the presence of a catalyst such as lithium chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and in an anhydrous solvent like THF to ensure the purity of the product . Industrial production methods often involve similar processes but on a larger scale, with stringent control over reaction conditions to ensure consistency and yield.

化学反应分析

Negishi Cross-Coupling Reactions

n-Nonylzinc bromide participates in palladium- or nickel-catalyzed couplings with unactivated alkyl halides (e.g., bromides, iodides, chlorides, tosylates) and aryl/alkenyl electrophiles. Key findings include:

Catalytic Systems

-

Palladium-Based Catalysts : A protocol using 2% Pd₂(dba)₃, 8% tricyclopentylphosphine (PCyp₃), and 1.2 equiv N-methylimidazole (NMI) in THF/NMP at 80°C achieves couplings with primary alkyl bromides and iodides (e.g., 3-benzyloxypropyl bromide) in yields up to 70% .

-

Nickel-Based Catalysts : Ni(acac)₂ with styrene additives enables couplings of primary alkyl bromides, even with secondary alkylzinc reagents. Additives like n-Bu₄NI enhance reactivity by forming zincate complexes .

Substrate Scope

Functional Group Compatibility

Reactions tolerate esters, amides, nitriles, and heterocycles. For example, 3-benzyloxypropyl bromide (bearing an ether group) couples efficiently with this compound without side reactions .

Mechanistic Insights

-

Oxidative Addition : Alkyl halides undergo oxidative addition to Pd(0) or Ni(0), forming alkyl-metal intermediates.

-

Transmetalation : this compound transfers its nonyl group to the metal center.

-

Reductive Elimination : The metal catalyst releases the coupled product (e.g., alkyl-alkyl or alkyl-aryl) .

Additives like NMI suppress β-hydride elimination, while n-Bu₄NI enhances zincate formation for less reactive substrates .

Challenges and Limitations

-

Steric Hindrance : Bulky substrates (e.g., tertiary alkyl halides) show reduced reactivity.

-

Stability : this compound requires anhydrous conditions to prevent decomposition.

-

Catalyst Poisoning : Iodide byproducts (e.g., NaI) inhibit Pd catalysts in polar solvents like DMF .

Comparison with Other Organozinc Reagents

| Reagent | Electrophile Compatibility | Functional Group Tolerance | Typical Yield |

|---|---|---|---|

| This compound | Primary/secondary alkyl, aryl | High (esters, nitriles) | 60–85% |

| Alkyl-(9-BBN) | Primary alkyl only | Moderate | 50–75% |

| Arylzinc iodide | Aryl/heteroaryl halides | Low (sensitive to bases) | 40–70% |

科学研究应用

n-Nonylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It can be used to modify biological molecules for research purposes.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of fine chemicals and materials.

作用机制

The mechanism of action of n-Nonylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction it is used in, but generally, it interacts with electrophilic centers in organic molecules to form new carbon-carbon bonds .

相似化合物的比较

Similar compounds to n-Nonylzinc bromide include other organozinc reagents such as:

- n-Butylzinc bromide

- n-Hexylzinc bromide

- n-Octylzinc bromide

Compared to these compounds, this compound has a longer carbon chain, which can influence its reactivity and the properties of the products formed. Its uniqueness lies in its specific reactivity profile and the types of molecules it can help synthesize .

生物活性

Overview of n-Nonylzinc Bromide

This compound is an organozinc compound that has garnered interest in various fields, including organic synthesis and biological research. Its unique properties make it a valuable reagent in synthetic chemistry, particularly in reactions involving nucleophilic substitution and polymerization.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, including proteins and nucleic acids. The zinc ion can play a crucial role in enzyme activity and structural stabilization.

- Enzyme Interaction : Zinc is an essential trace element that acts as a cofactor for numerous enzymes. It can influence enzymatic activity by stabilizing structures or participating directly in catalytic processes.

- Nucleic Acid Binding : The compound may also interact with DNA and RNA, affecting their stability and function, which could lead to alterations in gene expression.

Toxicity and Safety

Research indicates that organozinc compounds can exhibit varying degrees of toxicity depending on their structure and concentration. For this compound, studies have shown potential cytotoxic effects on certain cell lines, which necessitates careful handling and assessment in laboratory settings.

Case Studies

- Cytotoxicity Assessment : A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting potential applications in cancer therapy but also highlighting safety concerns.

- Enzyme Inhibition Studies : Another research focused on the inhibitory effects of this compound on specific metalloproteinases involved in cancer metastasis. The findings revealed that the compound could inhibit these enzymes, thus providing a basis for further exploration in therapeutic contexts.

Data Table: Biological Activity Summary

属性

IUPAC Name |

bromozinc(1+);nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSAWWPTOCNGOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。